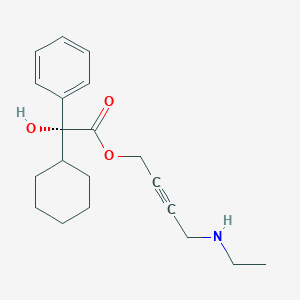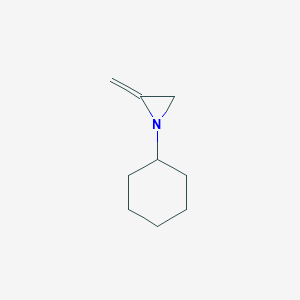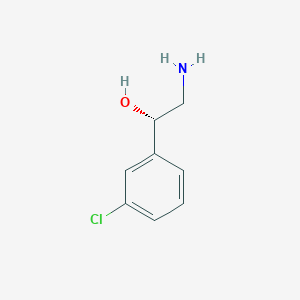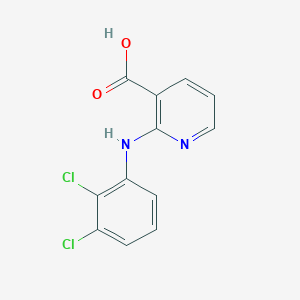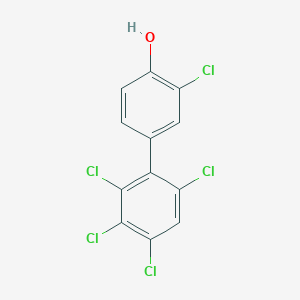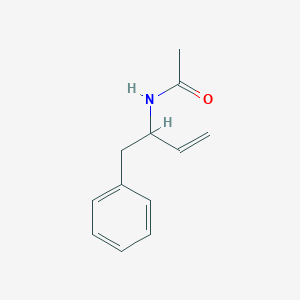
N-(1-Phenyl-3-buten-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Phenyl-3-buten-2-yl)acetamide, also known as Stilbene Acetamide, is a chemical compound that belongs to the class of organic compounds known as acetamides. It is a white to off-white crystalline powder with a molecular formula of C16H17NO and a molecular weight of 239.32 g/mol. This compound has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of N-(1-Phenyl-3-buten-2-yl)acetamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways in the body.
Biochemische Und Physiologische Effekte
Studies have shown that N-(1-Phenyl-3-buten-2-yl)acetamide exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent. Furthermore, N-(1-Phenyl-3-buten-2-yl)acetamide has been shown to exhibit antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(1-Phenyl-3-buten-2-yl)acetamide in lab experiments is its wide range of biological activities. This compound has been shown to exhibit antimicrobial, antifungal, anticancer, and antioxidant properties, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that N-(1-Phenyl-3-buten-2-yl)acetamide may be toxic to certain cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-(1-Phenyl-3-buten-2-yl)acetamide. One area of research could focus on the development of more efficient synthesis methods for this compound. In addition, further studies could investigate the potential use of this compound as a fluorescent probe in imaging studies. Furthermore, studies could investigate the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Synthesemethoden
The synthesis of N-(1-Phenyl-3-buten-2-yl)acetamide can be achieved through various methods, including the reaction of stilbene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
N-(1-Phenyl-3-buten-2-yl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. In addition, this compound has been investigated for its potential use as a fluorescent probe in imaging studies.
Eigenschaften
CAS-Nummer |
184365-66-0 |
|---|---|
Produktname |
N-(1-Phenyl-3-buten-2-yl)acetamide |
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
N-(1-phenylbut-3-en-2-yl)acetamide |
InChI |
InChI=1S/C12H15NO/c1-3-12(13-10(2)14)9-11-7-5-4-6-8-11/h3-8,12H,1,9H2,2H3,(H,13,14) |
InChI-Schlüssel |
GMYNWLHHAQXZAI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C=C |
Kanonische SMILES |
CC(=O)NC(CC1=CC=CC=C1)C=C |
Synonyme |
Acetamide, N-[1-(phenylmethyl)-2-propenyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)

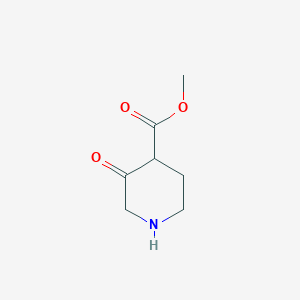
![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)



